molecular formula C30H50O2 B1206021 (3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol

(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol

Cat. No. B1206021
M. Wt: 442.7 g/mol
InChI Key: BNHIQKVOPNHQKO-MIISSIQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol is a natural product found in Jacobaea arnautorum and Santolina rosmarinifolia with data available.

Scientific Research Applications

Synthesis and Structural Analysis

One of the applications of the compound involves its use in the synthesis of derivatives for structural analysis. For instance, a semisynthetic derivative of natural taraxerone, similar in structure to the compound , was synthesized and its structure was determined using X-ray analysis and NMR spectroscopy. This process is crucial for understanding the molecular structure and potential applications of such compounds (Zorina et al., 2018).

Phytochemical Analysis

The compound is also involved in the phytochemical analysis of certain medicinal plants. For example, it was identified as one of the compounds in a study that aimed to determine the possible bioactive phytochemicals from the stem of Sarcostemma viminale (L.) R. Br. using various solvents. The importance of such studies lies in pinpointing the biological activities of these compounds, which can then be utilized by pharmaceutical industries for drug development (Arora Sunita et al., 2017).

Biomedical Engineering Applications

In biomedical engineering, the compound and its derivatives have potential applications. A study on the extractives of Phyllostachys pubescens, which include a compound similar to the one , aimed to evaluate their potential as biomedicines. The identification of these components can lead to the development of new materials or drugs in the field of biomedical engineering (Qing-zhi Ma et al., 2011).

Cancer Research

The compound also finds relevance in cancer research. A study utilizing in silico molecular docking revealed the potential of bioactive compounds isolated from Raphia taedigera seed oil as anti-cancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This research underscores the importance of the compound in discovering new therapeutic agents for cancer treatment (H. I. Umar et al., 2020).

properties

Product Name

(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aS,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol

InChI

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3/t19-,20-,21+,22?,23+,24+,25+,27+,28-,29-,30-/m1/s1

InChI Key

BNHIQKVOPNHQKO-MIISSIQISA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H]3CCC4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CC=C1C)C)O)C)C)(C)C)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C

synonyms

18alpha,19betaH-urs-20-ene-3beta,16beta-diol
faradiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol
Reactant of Route 2
(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol
Reactant of Route 3
(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol
Reactant of Route 4
(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol
Reactant of Route 5
(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol
Reactant of Route 6
(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol

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